Perindopril impurity L-d3

Description

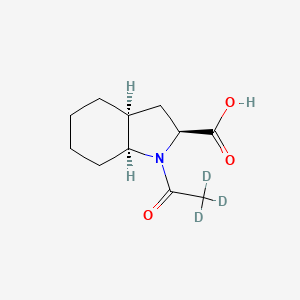

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3 |

InChI Key |

HJIKFDMILLVWHA-OMDMDRINSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Formation Pathways and Isotopic Considerations of Perindopril Impurity L D3

Elucidation of Potential Synthetic Routes Leading to Impurity Formation

The formation of Perindopril (B612348) Impurity L-d3 is primarily considered to be a consequence of the synthetic process rather than a degradant of the final drug substance. Its origin can be traced to the starting materials, intermediates, and specific reaction conditions employed during the manufacturing of Perindopril.

The industrial synthesis of Perindopril is a multi-step process that involves the coupling of two key intermediates: an ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-carbethoxybutyl]-(S)-alanine. epo.orgepo.org A common method for this peptide bond formation utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT). epo.orggoogle.com

The formation of Impurity L-d3 presupposes the presence of a deuterated acetylating agent during the synthesis. The most plausible precursor to Impurity L is the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate. If this intermediate is exposed to a source of a trideuterated acetyl group, such as acetic anhydride-d6 or acetyl-d3 chloride, N-acetylation can occur at the secondary amine of the indole (B1671886) ring, leading to the formation of Perindopril Impurity L-d3. This could happen if such deuterated reagents are used in a preceding step or are present as contaminants in solvents or other reagents.

During the synthesis of Perindopril, several by-products can be formed due to side reactions. The coupling reaction using DCC is known to generate N-acylurea by-products, and the complexity of the multi-chiral center molecule can lead to the formation of various diastereomers. epo.orggoogle.com

While the primary known impurities are typically related to degradation (like Impurity B and F) or diastereomer formation, process-related impurities such as Impurity L can also arise. google.com The formation of Impurity L-d3 is a specific instance of such a process-related impurity, contingent on the introduction of a deuterated acetyl source. The control of starting materials and reagents is therefore critical to prevent the formation of such isotopically labeled impurities.

Table 1: Potential By-products in Perindopril Synthesis

| By-product/Impurity | Formation Pathway | Reference |

| Dicyclohexylurea (DCU) | Reaction of the coupling agent (DCC) | google.com |

| Diastereomeric Impurities | Incomplete stereoselective synthesis or epimerization | nih.govsemanticscholar.org |

| Perindoprilate (Impurity B) | Hydrolysis of the ethyl ester group | google.com |

| Diketopiperazine (Impurity F) | Intramolecular cyclization | google.com |

| This compound | N-acetylation of the octahydroindole intermediate with a deuterated acetyl source | Inferred |

Degradation Pathways Contributing to this compound Generation

While Impurity L-d3 is primarily considered synthesis-related, understanding the degradation behavior of Perindopril provides a complete picture of impurity profiling.

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. oup.comijpsr.com Perindopril has been shown to be susceptible to degradation under various stress conditions. ijpsr.com The two primary degradation pathways are hydrolysis of the side-chain ester group to form perindoprilate (Impurity B) and intramolecular cyclization to yield a diketopiperazine derivative (Impurity F). google.comnih.gov

Studies have shown significant degradation of Perindopril under acidic, alkaline, oxidative, and thermal stress. ijpsr.com For instance, under acidic conditions (1N HCl), 43.6% degradation was observed, yielding Impurity 1 (perindoprilate) and Impurity 3. oup.com In alkaline conditions (0.01N NaOH), the major degradant is also perindoprilate due to the hydrolysis of the ester linkage. oup.com Oxidative stress with hydrogen peroxide also leads to the formation of multiple degradation products. oup.com However, the formation of Impurity L or its deuterated analogue has not been reported as a direct degradation product under these common stress conditions. This reinforces the hypothesis that it is a process-related impurity.

Table 2: Summary of Forced Degradation Studies on Perindopril

| Stress Condition | Extent of Degradation | Major Degradation Products Formed | Reference |

| Acid Hydrolysis (1N HCl, 24h) | 43.6% | Perindoprilate (Impurity 1), Impurity 3 | oup.com |

| Base Hydrolysis (0.01N NaOH) | Significant | Perindoprilate (Impurity 1) | oup.com |

| Oxidative (3% H2O2, 24h) | 14.96% | Impurity 3, Impurity 4 | oup.com |

| Thermal (Solid state, 105°C, 3h) | Degradation observed | Not specified | nih.gov |

| Photolytic | Moderate Degradation | Not specified | ijpsr.comoup.com |

The stability of the final pharmaceutical formulation is influenced by the interaction between the active pharmaceutical ingredient (API) and the excipients. Studies have shown that excipients such as anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate (B1226849) can increase the thermal stability of perindopril erbumine. nih.gov Conversely, incompatible excipients could potentially accelerate degradation. While this is critical for controlling known degradants like Impurity B and F, it is less likely to cause the formation of Impurity L-d3 unless a deuterated contaminant is present within the excipients themselves, which is highly improbable. Therefore, the focus remains on controlling impurities during the API synthesis.

Stereochemical Aspects and Chiral Impurity Generation in Perindopril Synthesis

The molecular structure of Perindopril is complex, containing five chiral centers, which means there is a possibility of 32 stereoisomers. nih.govsemanticscholar.org The pharmacologically active form is the (S,S,S,S,S)-isomer. The synthesis of Perindopril is therefore a significant stereochemical challenge, requiring precise control to produce the desired isomer and minimize the formation of diastereomeric impurities. nih.gov

The defined stereochemistry of Perindopril Impurity L, (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid, indicates that it is formed from the correctly configured (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate. synzeal.com This suggests that the impurity-forming reaction (N-acetylation) occurs on an intermediate that already possesses the desired stereochemistry for the perhydroindole ring system. The generation of this impurity is therefore not a result of epimerization or incorrect stereoselective synthesis of the ring structure itself, but rather a side reaction occurring on the desired chiral intermediate. The control of chiral impurities is a critical aspect of the manufacturing process, and any impurity, including L-d3, must be evaluated for its stereochemical configuration. waters.com

Enantioselective Synthesis Considerations

The synthesis of Perindopril is a significant challenge due to the presence of five chiral centers, which means there is a possibility of 32 different stereoisomers. nih.gov The therapeutically active form is a specific diastereomer, and therefore, enantioselective synthesis is critical to ensure the desired pharmacological effect and to minimize the presence of inactive or potentially harmful stereoisomers.

The manufacturing process typically involves the coupling of two key chiral intermediates: a substituted ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-carbethoxybutyl]-(S)-alanine. google.comgoogle.es The stereochemical purity of these starting materials and the stereocontrol exerted during the coupling reaction are paramount to producing the correct final stereoisomer of Perindopril. Any deviation or lack of selectivity in these steps can lead to the formation of diastereomeric impurities.

Diastereomeric Impurity Formation

Diastereomeric impurities are stereoisomers of the active pharmaceutical ingredient that are not enantiomers. In the context of Perindopril, these impurities can arise during synthesis if the stereochemical integrity of any of the five chiral centers is compromised. nih.gov For instance, epimerization at a stereocenter or the use of starting materials with inadequate enantiomeric purity can result in a mixture of diastereomers. researchgate.net

Regulatory bodies like the European Pharmacopoeia list several known impurities of Perindopril, some of which are diastereomers that differ in the configuration at one or more stereogenic centers. researchgate.net Controlling the formation of these impurities is a critical aspect of the drug manufacturing process to ensure the safety and efficacy of the final product.

| Impurity Name | CAS Number | Molecular Formula | Nature of Impurity |

|---|---|---|---|

| Perindopril Impurity A | 80875-98-5 | C9H15NO2 | Starting material / Precursor |

| Perindopril Impurity B (Perindoprilat) | 95153-31-4 | C17H28N2O5 | Active metabolite / Degradant |

| Perindopril Impurity F (Perindopril Diketopiperazine) | 129970-98-5 | C19H30N2O4 | Degradation product from intramolecular cyclization |

| Perindopril Impurity H | 353777-64-7 | C30H48N4O4 | Process-related impurity |

Isotopic Labeling and Deuterium (B1214612) Incorporation Mechanisms Relevant to Impurity L-d3

The designation "-d3" in "this compound" indicates that three hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. medchemexpress.com Such deuterated molecules are rarely formed as accidental process impurities. Instead, they are typically synthesized intentionally for use as internal standards in quantitative bioanalytical studies or to investigate metabolic pathways. sigmaaldrich.comscispace.com

Mechanisms of Deuterium Exchange and Incorporation in Organic Molecules

The incorporation of deuterium into an organic molecule can be achieved through several chemical mechanisms, most commonly via hydrogen-deuterium exchange (HDX). wikipedia.org This reaction involves the substitution of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like DMSO-d₆. acs.orglibretexts.org

The exchange process can be catalyzed by acids or bases. nih.gov

Base-catalyzed exchange: In the presence of a base, protons on carbon atoms adjacent to a carbonyl group (α-hydrogens) become acidic and can be removed to form an enolate. This enolate can then be quenched with a deuterium source (like D₂O), resulting in the incorporation of a deuterium atom at the α-position. libretexts.orgnih.gov

Acid-catalyzed exchange: Under acidic conditions, a carbonyl oxygen can be protonated (or deuterated), which facilitates the formation of an enol. The tautomerization back to the keto form can incorporate a deuterium atom at the α-position from a deuterated solvent. nih.gov

| Mechanism | Catalyst | Typical Deuterium Source | Description |

|---|---|---|---|

| Keto-Enol Tautomerism | Acid or Base | D₂O, CH₃OD | Exchange of acidic α-hydrogens adjacent to carbonyl groups via an enol or enolate intermediate. libretexts.orgnih.gov |

| Direct Exchange | None (for labile protons) | D₂O | Spontaneous exchange of labile protons, such as those in -OH, -NH, or -SH groups, when dissolved in a deuterated protic solvent. wikipedia.org |

| Organometallic Intermediates | Strong Base (e.g., n-BuLi) | D₂O | Deprotonation with a strong base to form an organometallic compound, followed by quenching with a deuterium source. nih.gov |

Role of Deuterated Solvents or Reagents in Impurity Formation or Use as Internal Standards

The presence of this compound can be understood in two primary contexts: as a potential, albeit unlikely, process-related impurity, or, more commonly, as a deliberately synthesized internal standard.

Impurity Formation: If deuterated solvents or reagents were used at any stage of the synthesis or purification of Perindopril, there is a possibility for unintended deuterium incorporation. For example, performing a reaction in a deuterated solvent like methanol-d₄ could lead to the exchange of labile protons or other susceptible hydrogens on the Perindopril molecule. However, given the high cost and specific application of deuterated solvents, their use in bulk drug manufacturing is not standard practice, making this an improbable source of the impurity in the final drug product.

Use as Internal Standards: The most prevalent and significant role of deuterated compounds like Perindopril-d3 is as internal standards for quantitative analysis, particularly in methods involving mass spectrometry (e.g., LC-MS). sigmaaldrich.com Stable isotope-labeled internal standards are considered the gold standard in bioanalysis. nih.gov Because Perindopril-d3 is chemically almost identical to Perindopril, it co-elutes during chromatography and exhibits similar ionization efficiency and behavior during sample extraction. lcms.cz However, its slightly higher mass allows it to be distinguished from the non-labeled drug by the mass spectrometer. This allows for highly accurate quantification by correcting for any sample loss or variability during the analytical process. sigmaaldrich.comlcms.cz For this application, the deuterium atoms must be placed in metabolically and chemically stable positions to prevent back-exchange with hydrogen during sample handling and analysis. sigmaaldrich.com

Synthesis and Comprehensive Structural Characterization of Perindopril Impurity L D3

Design and Optimization of Synthetic Strategies for Reference Standard Preparation

The preparation of a deuterated impurity reference standard demands a synthetic approach that is both efficient and capable of producing material of exceptionally high chemical and isotopic purity.

The synthesis of Perindopril (B612348) Impurity L-d3 is designed to introduce the deuterium (B1214612) atoms selectively and in the final stages to maximize isotopic incorporation and simplify purification. The general strategy involves the acylation of the secondary amine of the perindopril precursor, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (also known as Perindopril Impurity A), using a deuterated acetylating agent. pharmaffiliates.com

Synthetic Scheme:

Starting Material: The synthesis commences with high-purity (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The purity of this starting material is critical to prevent the introduction of additional impurities into the final product.

Deuterated Acetylation: The key step is the N-acetylation reaction. To introduce the three deuterium atoms, a deuterated acetyl source is required. Acetic anhydride-d6 ((CD₃CO)₂O) is an ideal reagent for this transformation, reacting with the secondary amine of the starting material under basic conditions (e.g., using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane) to form the N-acetyl-d3 group.

Reaction Work-up and Isolation: Following the reaction, a standard aqueous work-up is performed to remove the base, unreacted anhydride, and other water-soluble byproducts. The deuterated product, Perindopril Impurity L-d3, is then isolated by solvent evaporation.

This synthetic route is advantageous as it is straightforward and utilizes commercially available deuterated reagents, which is a common method for deuterium labeling. The control of reaction conditions is crucial to prevent side reactions and ensure high yield and purity. daicelpharmastandards.com

Achieving the high purity required for a reference standard (>99.5%) necessitates robust purification techniques. The crude this compound isolated from the reaction is subjected to one or more purification methods.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating the target compound from any unreacted starting materials, non-deuterated impurity L, and other synthesis-related impurities. veeprho.comoup.com A reverse-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water (containing an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid) is typically employed. Fractions containing the pure product are collected, combined, and the solvent is removed.

Crystallization: If the compound is a stable solid, crystallization from a suitable solvent system can be an effective final purification step. This process can remove trace impurities and provide the material in a well-defined, stable crystalline form.

Salt Formation and Recrystallization: An alternative strategy involves forming a salt of the carboxylic acid, for example, with an amine like dicyclohexylamine. google.com This salt can often be easily crystallized to a high degree of purity. The pure salt is then treated with an acid to regenerate the pure, free carboxylic acid form of this compound. google.com

The final purified material is dried under a high vacuum to remove residual solvents and characterized extensively to confirm its identity, purity, and isotopic enrichment.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

A combination of advanced analytical techniques is employed to unequivocally confirm the structure of the synthesized this compound and determine its purity. daicelpharmastandards.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial confirmation of successful deuteration. The characteristic singlet peak for the acetyl methyl protons (CH₃), typically found around δ 2.1 ppm in the non-deuterated Perindopril Impurity L, is absent in the spectrum of the d3-analog. All other proton signals corresponding to the octahydro-indole-2-carboxylic acid backbone remain, confirming the integrity of the core structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further supports the structure. The carbon of the deuterated methyl group (CD₃) exhibits a characteristic multiplet signal (typically a 1:3:6:7:6:3:1 septet) due to the carbon-deuterium coupling (¹J_CD). This signal is also shifted slightly upfield compared to the corresponding CH₃ group. The other carbon signals of the molecular backbone should match those of the non-deuterated standard.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the proton-proton and proton-carbon connectivities within the bicyclic core, ensuring no unintended structural changes occurred during the synthesis.

Deuterium (²H) NMR Spectroscopy: This is a direct method to observe the incorporated deuterium. wikipedia.org The ²H NMR spectrum of this compound will show a single resonance peak in the region expected for an acetyl group, providing conclusive evidence of the presence and chemical environment of the deuterium atoms. wikipedia.org This technique is highly specific for deuterated compounds. wikipedia.org

Table 1: Predicted NMR Data for this compound This interactive table summarizes the expected Nuclear Magnetic Resonance data for the structural confirmation of the compound.

| Technique | Nucleus | Feature | Expected Observation |

|---|---|---|---|

| ¹H NMR | ¹H | Acetyl Protons (CH₃) | Signal absent at ~2.1 ppm |

| Backbone Protons | Signals present and consistent with the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid structure | ||

| ¹³C NMR | ¹³C | Acetyl Carbon (CD₃) | Characteristic septet due to ¹J_CD coupling; slight upfield shift |

| Backbone Carbons | Signals consistent with the parent structure | ||

| ²H NMR | ²H | Deuterium Atoms | Single resonance peak confirming the presence and environment of the CD₃ group |

HRMS is used to measure the exact mass of the synthesized molecule, which allows for the unambiguous determination of its elemental composition. chromatographyonline.com This technique is also crucial for assessing the isotopic purity of the labeled compound. rsc.org

For this compound (C₁₁H₁₄D₃NO₃), the high-resolution mass spectrum will show a molecular ion peak corresponding to its calculated exact mass. The measured mass must be within a narrow tolerance (typically < 5 ppm) of the theoretical mass to confirm the elemental formula. The isotopic distribution pattern will clearly show a mass shift of +3 amu compared to the non-deuterated Impurity L, confirming the incorporation of three deuterium atoms.

Table 2: High-Resolution Mass Spectrometry Data This interactive table presents the theoretical and expected experimental mass data for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄D₃NO₃ |

| Theoretical Exact Mass [M+H]⁺ | 215.1497 |

| Expected Found Mass [M+H]⁺ | 215.1497 ± 5 ppm |

| Isotopic Enrichment | Determined by comparing the relative intensities of the M, M+1, M+2, and M+3 peaks |

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. biomedres.us The spectrum of this compound will display characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1730 cm⁻¹), and the amide C=O stretch (~1630-1660 cm⁻¹). researchgate.net Crucially, evidence of deuteration is provided by the appearance of C-D stretching vibrations, which are expected in the 2100-2250 cm⁻¹ region, an area that is typically clear in the non-deuterated analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As an aliphatic carboxylic acid and amide, this compound is expected to have weak UV absorption at a low wavelength (λ_max), typically around 210-215 nm, corresponding to the n→π* transitions of the carbonyl groups. impactfactor.org While not highly specific for structure elucidation, UV-Vis spectroscopy is a valuable tool for the quantitative analysis of the compound. biomedres.usresearchgate.net

Table 3: Key Infrared Absorption Bands This interactive table lists the principal IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1730 - 1700 |

| Amide | C=O stretch | ~1660 - 1630 |

| Deuterated Methyl | C-D stretch | ~2250 - 2100 |

| Aliphatic C-H | C-H stretch | ~2950 - 2850 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a definitive analytical technique for determining the absolute stereochemistry and three-dimensional atomic arrangement of a crystalline solid. For isotopically labeled impurities such as this compound, this method can provide unequivocal proof of the compound's spatial configuration, which is crucial for understanding its potential impact in pharmaceutical formulations.

The application of X-ray crystallography would first require the successful growth of a single crystal of this compound of suitable size and quality. This can be a challenging step, often involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the calculation of the electron density map of the crystal, which in turn reveals the precise location of each atom (excluding the deuterium atoms, which are difficult to distinguish from hydrogen using this method) in the molecular structure.

For determining the absolute configuration, the anomalous dispersion effect is utilized, particularly if the crystal contains heavier atoms. This allows for the unambiguous assignment of stereocenters, confirming the identity of the diastereomer and enantiomer. While specific X-ray crystallographic data for this compound is not widely published in readily accessible literature, the technique remains the gold standard for absolute structure elucidation should a crystalline sample be prepared.

Chromatographic Purity Assessment and Confirmation of Reference Material Identity

The qualification of this compound as a reference material necessitates a rigorous assessment of its chemical purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose due to their high resolution and sensitivity.

The identity of the reference material is confirmed by comparing its retention time with that of a previously characterized standard. Furthermore, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are used to confirm the molecular weight, which for this compound would be expected to be 3 daltons higher than its non-deuterated counterpart, Perindopril Impurity L.

Purity assessment is typically performed using a validated, stability-indicating HPLC method with a UV detector. The area percentage of the principal peak relative to the total area of all peaks is used to calculate the chromatographic purity. The analysis is often run at multiple wavelengths to ensure no impurities are co-eluting or going undetected. A purity level of ≥95% is commonly required for such reference standards.

Table 1: Illustrative Chromatographic Purity Data for this compound

| Parameter | Method | Result |

| Purity | HPLC (215 nm) | 99.5% |

| Identity Confirmation | LC-MS (m/z) | Consistent with expected molecular weight |

| Retention Time (t_R) | HPLC | Matches reference standard |

This comprehensive testing ensures that the this compound reference material is of sufficient purity and accurately identified, making it suitable for use in the quantitative analysis of related substances in drug products.

Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Perindopril Impurity L D3

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals, offering high resolution and sensitivity for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. researchgate.net The development and validation of a robust HPLC method are critical for ensuring the quality and safety of drug products. For Perindopril (B612348) and its impurities, including the deuterated Impurity L-d3, reversed-phase HPLC is the most common approach. researchgate.netoup.com

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Reversed-Phase and Normal-Phase Chromatographic Separations

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for Perindopril and its impurities due to their polarity. researchgate.net In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 column, is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A typical RP-HPLC method for Perindopril impurity profiling would involve a gradient elution to ensure the separation of all related substances with varying polarities. oup.com The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.netoup.com

| Parameter | Typical Conditions |

| Column | C8 or C18 (e.g., YMC-Pack C8, BDS Hypersil C18) |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate (B84403) buffer) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.7 mL/min |

| Column Temperature | 40 - 70°C |

| Injection Volume | 20 - 50 µL |

Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is less common for the analysis of Perindopril and its impurities.

Chiral HPLC for Enantiomeric Purity Assessment

Perindopril has multiple chiral centers, making the assessment of enantiomeric purity crucial. farmaciajournal.comfarmaciajournal.com Chiral HPLC methods are developed to separate the different stereoisomers. researchgate.net These methods typically employ a chiral stationary phase (CSP), such as a cyclodextrin-based column (e.g., ChiraDex). rsc.org

The mobile phase for chiral separations often consists of a buffer and an organic modifier, and the composition is optimized to achieve the best resolution between the enantiomers. researchgate.netrsc.org

Gas Chromatography (GC) Applications for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Perindopril, derivatization is necessary to increase their volatility and thermal stability. tandfonline.comtandfonline.com

A capillary GC method for Perindopril would involve derivatization of the polar functional groups. tandfonline.comtandfonline.com For instance, the carboxyl group can be derivatized with agents like pentafluorobenzyl bromide. tandfonline.comtandfonline.com The resulting derivative is then analyzed on a suitable capillary column, such as an SE-54, with a flame ionization detector (FID) or a mass spectrometer (MS). tandfonline.comtandfonline.com

| Parameter | Typical Conditions |

| Derivatizing Agent | Pentafluorobenzyl bromide |

| Column | SE-54 capillary column |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C (FID) |

| Carrier Gas | Nitrogen or Helium |

Coupled Chromatographic-Spectrometric Techniques for Enhanced Characterization

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of impurities. researchgate.netimpactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of Perindopril and its impurities. nih.govnih.gov An LC-MS method would typically use a reversed-phase HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. The mass spectrometer can be operated in either full scan mode for impurity identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

For Perindopril Impurity L-d3, LC-MS is the ideal technique for its specific detection and quantification. The three deuterium (B1214612) atoms in the molecule will result in a mass shift of +3 Da compared to the non-deuterated impurity L. This mass difference allows for the selective detection and quantification of the deuterated impurity, even in the presence of its non-deuterated counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of derivatized Perindopril and its impurities, providing both chromatographic separation and mass spectral information for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Fragmentation Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the analysis of pharmaceutical impurities due to its exceptional sensitivity and specificity. researchgate.net For an analyte like this compound, LC-MS/MS is indispensable for trace-level detection and structural confirmation.

The methodology typically involves a reversed-phase liquid chromatography system to separate the impurity from the parent API and other related substances. researchgate.net The use of volatile mobile phase buffers, such as ammonium (B1175870) formate, is common as it is compatible with mass spectrometry. researchgate.net The separated components are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used ionization source for compounds like Perindopril and its impurities, often operated in positive ion mode to generate protonated molecular ions [M+H]⁺. nih.gov For this compound, the parent ion would be observed at a mass-to-charge ratio (m/z) shifted by +3 compared to the unlabeled impurity L, providing a clear distinction.

Tandem mass spectrometry (MS/MS) is then employed for fragmentation pathway analysis. The specific parent ion of the impurity is isolated and subjected to collision-induced dissociation (CID), generating a unique pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, confirming its identity. For instance, a common fragmentation for Perindopril involves the cleavage of the ester and amide bonds, and the analysis of these fragments for this compound would help pinpoint the location of the deuterium labels. nih.gov This high degree of certainty is crucial for identifying unknown impurities and confirming the structure of known ones. synzeal.com

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography System | UPLC/HPLC | High-resolution separation of analytes. |

| Column | C18 or similar reversed-phase | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Ammonium Formate Buffer | Ensures efficient elution and separation of multiple components. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for best separation efficiency. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS detection. nih.gov |

| MS Detection | Tandem Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) | Allows for both parent ion detection and fragmentation analysis. |

| Scan Mode | Selected Reaction Monitoring (SRM) | Highly sensitive and selective quantification of the target impurity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While LC-MS is the primary tool for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic impurities. These impurities can be introduced as residual solvents from the manufacturing process or as degradation products.

The analysis typically employs a headspace sampler (HS-GC-MS), where the sample is heated to release volatile components into the headspace of the vial. mdpi.com This gas is then injected into the GC column for separation. The separation in GC is based on the boiling point and polarity of the compounds. After separation, the components enter the mass spectrometer, which provides identification based on their mass spectra, often by comparison to established libraries like the NIST database. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Information

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique that provides unparalleled structural information. It directly couples the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance spectroscopy.

In an LC-NMR setup, the sample is first separated by the HPLC system. The eluent from the column flows directly into an NMR flow cell placed within the NMR magnet. This allows for the acquisition of NMR spectra (such as ¹H NMR and ¹³C NMR) for each separated component in real-time.

This technique is particularly valuable for the unambiguous identification of novel or unexpected impurities without the need for time-consuming offline fraction collection and purification. For a known impurity like this compound, LC-NMR could be used to confirm its structure with absolute certainty and to investigate its stereochemistry, providing a complete structural profile directly from the analytical separation.

Capillary Electrophoresis (CE) for Impurity Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to liquid chromatography. nih.gov It is a highly efficient technique that separates charged molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution under a high voltage field. nih.gov

CE is particularly advantageous for its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. It can be an excellent method for resolving closely related impurities, including stereoisomers, which can sometimes be challenging to separate by HPLC. nih.gov The application of CE for profiling Perindopril impurities would involve developing a method that optimizes parameters like buffer pH, voltage, and capillary temperature to achieve the desired separation between the main Perindopril peak and the peak corresponding to Impurity L-d3. Detection is typically performed using a UV detector integrated into the CE system.

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness

Validation of any analytical method used for impurity quantification is mandatory to ensure its reliability, as stipulated by guidelines from the International Council for Harmonisation (ICH). researchgate.netoup.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the main API, other impurities, and degradation products. oup.com For this compound, this would be demonstrated by showing that its peak is well-resolved from Perindopril and other known impurities. researchgate.net

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. ijpsr.com The linearity of the method for Impurity L-d3 would be tested across a range from the reporting threshold to at least 120% of the specification limit. oup.com

Accuracy: This refers to the closeness of the test results to the true value. It is typically determined by analyzing samples with a known concentration of the impurity (spiking) and calculating the percentage recovery. researchgate.net

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). ijlpr.com

Limit of Detection (LOD): The lowest amount of the analyte that can be detected but not necessarily quantified as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of the analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net This is a critical parameter for reporting impurities at low levels. ijpsr.comijlpr.com

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 2: Typical ICH Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.99; Resolution > 2.0 between adjacent peaks. ijpsr.com |

| Linearity | Relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999. ijlpr.com |

| Accuracy | Closeness to the true value. | Recovery typically between 80-120% for impurities. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% at LOQ, ≤ 5% at higher concentrations. ijlpr.com |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. ijpsr.com |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits; RSD of results < 5%. |

Quantitative Analysis Techniques for Impurity Content Determination

The quantitative determination of this compound relies on the validated analytical methods described previously, most commonly HPLC-UV or LC-MS. researchgate.net Quantification is typically performed using an external standard approach.

A calibration curve is constructed by plotting the peak area response versus the concentration for a series of prepared solutions of a certified reference standard of this compound. researchgate.net The concentration of the impurity in an unknown sample is then calculated by interpolating its peak area response from this calibration curve.

In cases where a reference standard for the impurity is not available, relative quantification can be performed. This involves using the calibration curve of the main API (Perindopril) and applying a Relative Response Factor (RRF) to correct for the difference in analytical response (e.g., UV absorbance) between the impurity and the API. The determination of an accurate RRF is a critical step for ensuring reliable quantification in such instances.

Degradation Kinetics and Stability Profile of Perindopril Impurity L D3

Forced Degradation Studies: Design and Execution

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods. dphen1.commedcraveonline.com For Perindopril (B612348), these studies are designed to expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation. medcraveonline.com Typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress. ijpsr.com

Hydrolytic Stability under Acidic, Neutral, and Basic Conditions

Hydrolysis is a primary degradation pathway for Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril. oup.comoup.com Studies show that Perindopril's stability is highly dependent on pH.

Acidic Conditions: Perindopril shows significant degradation under acidic stress. ijpsr.com In one study, treatment with 1 N HCl at room temperature for 24 hours resulted in 43.6% degradation of the drug. oup.com The primary degradation products formed under these conditions were identified as Impurity 1 and Impurity 3. oup.com Another study noted that for significant degradation of Perindopril to occur within a 72-hour period, a 1 M HCl solution was required. nih.gov

Neutral Conditions: The drug is most stable under neutral hydrolytic conditions. ijpsr.com Studies using HPLC-grade water (pH ~6.98) showed minimal degradation compared to acidic or basic environments. ijpsr.comnih.gov

Basic Conditions: Perindopril is highly susceptible to degradation in alkaline media. oup.comoup.com The main degradation pathway involves the hydrolysis of the side chain ester group to form Perindoprilat (B1679611) (Impurity B). oup.comoup.com In one forced degradation study, Perindopril degraded by 3.59% under basic conditions. researchgate.net Another study showed 14.96% degradation after 24 hours in a basic solution, forming Impurities 3 and 4. oup.com To manage the rapid degradation rate for kinetic studies, a dilute NaOH solution (0.001 M) was selected as appropriate. nih.gov

Table 1: Summary of Perindopril Degradation under Hydrolytic Stress

| Condition | Reagent | Time / Temperature | Degradation (%) | Major Degradants | Source |

|---|---|---|---|---|---|

| Acidic | 1 N HCl | 24 h / RT | 43.6% | Impurity 1, Impurity 3 | oup.com |

| Acidic | Not Specified | Not Specified | 8.65% | Not Specified | researchgate.net |

| Basic | Not Specified | 24 h | 14.96% | Impurity 3, Impurity 4 | oup.com |

| Basic | Not Specified | Not Specified | 3.59% | Not Specified | researchgate.net |

| Neutral | Water | Not Specified | Least Degradation | Not Specified | ijpsr.com |

Oxidative Degradation Pathways and Mechanisms

Perindopril demonstrates susceptibility to oxidative stress. ijpsr.com Forced degradation studies are typically conducted using hydrogen peroxide (H₂O₂) to simulate oxidative conditions. ijpsr.com Upon treatment with 3% H₂O₂, Perindopril showed significant degradation. ijpsr.com In another study, exposure to 30 g/L H₂O₂ for 3 hours was used to induce oxidation. oup.com The exact structures of oxidative degradants are complex and require advanced analytical techniques for characterization. researchgate.net One study reported that oxidation of Perindopril Arginine resulted in 57.9% degradation, with the formation of one major degradation product.

Thermal Degradation Kinetics and Arrhenius Plot Analysis

Thermal stress studies are essential for determining the intrinsic stability of a molecule. Perindopril degrades significantly under thermal stress. ijpsr.com One of the primary thermal degradation pathways for Perindopril is intramolecular cyclization, which forms a diketopiperazine derivative known as Impurity F. oup.comoup.com This reaction is particularly noted under conditions of excessive heat. oup.com

Kinetic studies of solid-state Perindopril erbumine have been performed using thermogravimetric analysis under non-isothermal conditions. By applying isoconversional kinetic methods such as those developed by Friedman, Kissinger-Akahira-Sunose, and Flynn-Wall-Ozawa, the activation energy (Ea) for the main thermal degradation step can be determined. nih.gov For the pure active pharmaceutical ingredient, the activation energy was found to be between 59 and 69 kJ/mol. nih.gov In contrast, for the formulated tablet, the activation energy was significantly higher, around 170 kJ/mol, indicating that excipients such as microcrystalline cellulose, lactose, and magnesium stearate (B1226849) contribute to increased thermal stability. nih.gov The Arrhenius equation is fundamental to these analyses, relating the rate of degradation to temperature and allowing for the prediction of shelf life under different thermal conditions.

Table 2: Activation Energy for Thermal Degradation of Perindopril

| Sample | Activation Energy (Ea) | Method | Source |

|---|---|---|---|

| Perindopril Erbumine (API) | 59 - 69 kJ/mol | Isoconversional Methods | nih.gov |

| Perindopril Erbumine (Tablet) | ~170 kJ/mol | Isoconversional Methods | nih.gov |

Long-Term and Accelerated Stability Studies of Perindopril Drug Substance and Drug Product

Stability studies are conducted according to ICH guidelines to establish a re-test period for the drug substance or a shelf life for the drug product. nih.govmdpi.com These studies involve storing samples under controlled conditions for defined periods. who.int For Perindopril, different salt forms have been developed to improve stability; Perindopril arginine is reported to be more stable than the tert-butylamine (B42293) (erbumine) salt, particularly in climates with high temperature and humidity. nih.gov The arginine salt has a shelf life of 3 years, compared to 2 years for the erbumine salt. nih.gov

Real-time Storage Conditions and Data Analysis

Real-time stability studies, also known as long-term studies, are performed under the recommended storage conditions to evaluate the thermal, chemical, and physical stability of the drug product through its proposed shelf life. mdpi.comwho.int For a product intended for storage at room temperature, these conditions are typically 25 °C ± 2 °C with 60% ± 5% relative humidity (RH). mdpi.com

During these studies, samples are periodically withdrawn and analyzed for the content of the active ingredient and the presence of any degradation products. nih.gov For Perindopril tablets, stability tests have been conducted at 40 °C and 75% RH for up to 3 months in protective Alu-Alu blisters. googleapis.com The analysis focuses on quantifying known impurities, such as the hydrolytic product (Impurity B) and the cyclization product (diketopiperazine or Impurity F), as well as any unknown impurities. googleapis.comgoogle.com High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used for this purpose, ensuring that the impurity levels remain within the limits specified by pharmacopeias. googleapis.comveeprho.com

No Publicly Available Data on the Degradation and Stability of Perindopril Impurity L-d3

An extensive review of scientific literature and public databases has revealed no specific information on the degradation kinetics and stability profile of the chemical compound "this compound." While research exists on the stability of the parent drug, perindopril, and its various other impurities, data pertaining specifically to the deuterated L-d3 impurity is not available in the public domain.

Forced degradation studies on perindopril have been conducted to understand its stability under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsr.comoup.com These studies are crucial in identifying potential degradation products and establishing the intrinsic stability of the drug molecule. dphen1.comoup.com The primary degradation pathways for perindopril are known to include hydrolysis, leading to the formation of perindoprilat (Impurity B), and intramolecular cyclization, which forms a diketopiperazine derivative (Impurity F). oup.comoup.com

The stability of pharmaceutical compounds is significantly influenced by environmental factors such as temperature and humidity. nih.govresearchgate.net Increased temperature can accelerate chemical degradation reactions, while the presence of moisture can facilitate hydrolytic degradation pathways. nih.govresearchgate.net Photostability studies are also a critical component of stability testing, evaluating the effect of light exposure on the drug substance. oup.comnih.gov

Although general methodologies for conducting stability and accelerated storage studies are well-established by guidelines from the International Council for Harmonisation (ICH), specific experimental data, including degradation kinetics and stability profiles under varying environmental conditions for "this compound," could not be located. Such information is typically generated during the pharmaceutical development process but may not always be published in peer-reviewed literature.

Without specific research findings, it is not possible to provide a detailed analysis of the degradation kinetics, predict the shelf-life under accelerated storage conditions, or describe the precise impact of humidity, temperature, and light on the formation and accumulation of this compound.

Regulatory Science and Quality Control Perspectives on Perindopril Impurity L D3 Academic Focus

Interpretation and Application of ICH Guidelines for Impurities in New Drug Substances and Products (Q3A, Q3B)

The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) form the bedrock for controlling impurities in new drug substances and products, respectively. europa.euich.orgeuropa.eu These guidelines provide a framework for the reporting, identification, and qualification of impurities to ensure product safety. premier-research.comresearchgate.net While primarily aimed at process-related and degradation impurities, the principles are extensible to the control and validation of analytical reagents like Perindopril (B612348) Impurity L-d3, which are essential for accurately quantifying other impurities. fda.govich.org

ICH Q3A and Q3B establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance. researchgate.netscribd.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety or clinical studies. ich.org

Academic research into the establishment of these thresholds often involves analyzing extensive toxicological databases. researchgate.net Such studies support the concept that for non-mutagenic impurities, a universal qualification threshold, such as 1 mg/day for lifetime exposure, does not pose a significant safety concern. researchgate.net This research provides the scientific rationale underpinning the tiered threshold system in the ICH guidelines.

While Perindopril Impurity L-d3 is used as an analytical tool, its own purity is paramount. Any non-deuterated Impurity L present within the L-d3 standard must be quantified and controlled, as it could otherwise lead to an underestimation of the actual impurity level in the drug substance. The qualification thresholds set by ICH Q3A would apply to this non-deuterated impurity within the standard.

Table 1: ICH Q3A/Q3B Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) & Q3B(R2). ich.orgich.org

Regulatory compliance requires that analytical procedures used for detecting and quantifying impurities are validated to be suitable for their intended purpose. ich.orgich.org The ICH Q2(R1) and the newer Q2(R2)/Q14 guidelines provide a comprehensive framework for validating analytical procedures. altabrisagroup.comeuropa.euamsbiopharma.comfda.gov this compound is primarily used as an internal standard in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which are employed for their high sensitivity and specificity in impurity analysis. gmpinsiders.comdntb.gov.ua

The validation of such an analytical method must demonstrate specificity, linearity, accuracy, precision, and robustness. altabrisagroup.comich.org

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including other impurities, is crucial. The use of a deuterated standard like L-d3 significantly enhances the specificity of MS-based detection. amsbiopharma.com

Accuracy: Accuracy is established by analyzing samples with known concentrations of the impurity and comparing the measured value to the true value. ich.org

Precision: Assessed at different levels (repeatability, intermediate precision), this parameter demonstrates the consistency of results. amsbiopharma.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ for an impurity quantification method must be at or below the reporting threshold. ich.org

Robustness: The method's reliability is tested by deliberately varying parameters like mobile phase composition or column temperature. researchgate.net

The validation report, a key component of the registration application, must provide documented evidence that the method is fit for purpose. ich.orgich.org

Pharmaceutical Impurity Profiling and Impurity Fingerprinting Methodologies

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance. biomedres.us This "impurity fingerprint" is a critical quality attribute that reflects the consistency and control of the manufacturing process. ich.org For Perindopril, this involves tracking impurities arising from synthesis, degradation, or storage. daicelpharmastandards.com

Advanced analytical techniques are central to impurity profiling. gmpinsiders.comaquigenbio.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is the most common method for separating and quantifying Perindopril and its related substances. researchgate.netwisdomlib.orgoup.com The use of this compound as an internal standard in LC-MS methods is a state-of-the-art approach that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification for its non-deuterated counterpart, Impurity L. dntb.gov.ua

Developing a robust impurity profile involves:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products. gmpinsiders.com

Method Development: A suitable stability-indicating analytical method is developed to separate the drug from all its process-related and degradation impurities. oup.com

Structure Elucidation: Techniques like NMR spectroscopy and high-resolution mass spectrometry are used to identify the chemical structures of unknown impurities. aquigenbio.comresearchgate.net

The resulting impurity profile provides a detailed map of the impurities present in batches used for clinical and stability studies, forming the basis for setting specifications. ich.org

Development of Impurity Control Strategies in Manufacturing Processes

A robust impurity control strategy is a cornerstone of modern pharmaceutical manufacturing, ensuring that the final product is safe and of high quality. registech.compharmaknowledgeforum.com This strategy is not a one-time event but evolves throughout the drug development lifecycle, becoming more refined as process knowledge increases. baertschiconsulting.com The control strategy for Perindopril would necessarily include measures to limit the formation of Impurity L. veeprho.com

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. acdlabs.comresearchgate.netnih.gov It begins with a predefined objective—the Quality Target Product Profile (QTPP)—and emphasizes product and process understanding. nih.govnih.gov

Under the QbD paradigm, the relationship between Critical Process Parameters (CPPs) and the drug substance's Critical Quality Attributes (CQAs), such as the level of a specific impurity, is established. nih.gov For Perindopril synthesis, CPPs might include reaction temperature, pressure, or the stoichiometry of reactants. By understanding how these parameters affect the formation of Impurity L, a "design space" can be defined—a multidimensional combination of input variables that has been demonstrated to ensure quality. nih.gov

In-process controls (IPCs) are checks performed during manufacturing to monitor and, if necessary, adjust the process to ensure the intermediate or final product conforms to its specifications. fda.gov This proactive approach helps to control impurities at their source rather than relying solely on end-product testing. acdlabs.com

The quality of the final drug substance is intrinsically linked to the quality of its starting materials and intermediates. ufag-laboratorien.chbgosoftware.com A comprehensive control strategy must therefore include stringent specifications for all incoming raw materials. fda.govqodenext.com This involves:

Supplier Qualification: Ensuring suppliers have robust quality systems in place. bgosoftware.com

Material Testing: Testing raw materials for identity, purity, and the presence of any deleterious substances that could be carried through the synthesis and affect the final impurity profile. qodenext.comeubioco.eu

Intermediate Specifications: Establishing specifications for isolated intermediates at critical junctures in the synthesis can prevent the propagation of impurities into the final drug substance. fda.gov

Controlling the quality of precursors to Perindopril is essential to minimize the formation of Impurity L and other related substances, ensuring the final product meets the high standards required by regulatory authorities. daicelpharmastandards.comufag-laboratorien.ch

Reference Standards Management and Certification for Impurity L-d3

The management of a stable isotope-labeled (SIL) reference standard like this compound is a meticulous process governed by stringent quality systems to ensure its integrity and fitness for purpose. As this compound is primarily used as an internal standard (IS) in chromatographic assays, its proper management is critical for the reliability of bioanalytical data submitted for regulatory review. fda.govgmp-compliance.org

Procurement and Characterization: this compound reference standards are typically procured from specialized chemical synthesis laboratories that can perform isotopic labeling. criver.com Upon receipt, the material undergoes a comprehensive characterization process. The identity of the compound is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). rsc.org These methods verify the correct molecular structure and confirm the specific positions of the deuterium (B1214612) labels. rsc.org

Certification and Documentation: A certified reference standard of this compound is accompanied by a Certificate of Analysis (CoA). This document is crucial for regulatory compliance and provides a detailed summary of the standard's quality attributes. criver.com Key information on a typical CoA for a deuterated standard includes:

Chemical Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often with UV or MS detection. This determines the percentage of the desired compound relative to any chemical impurities. chromatographyonline.com

Isotopic Purity/Enrichment: This is a critical parameter for a SIL standard. It is determined by mass spectrometry and indicates the percentage of the compound that is correctly labeled with the desired number of deuterium atoms versus the amount of unlabeled or partially labeled compound. criver.comrsc.org

Identity Confirmation: Data from spectroscopic analyses (e.g., ¹H-NMR, MS) confirming the structure. thermofisher.com

Assigned Purity/Concentration: For quantitative applications, an exact concentration or purity value is assigned, often determined by a mass balance approach or quantitative NMR (qNMR).

Storage and Stability: Proper management includes defined storage conditions to prevent degradation. The CoA will specify long-term storage requirements, which are typically at refrigerated or frozen temperatures in well-sealed containers to protect from moisture and light. criver.com Stability studies are conducted to establish a re-test date or expiry date, ensuring the standard remains within its certified specifications over its intended lifecycle. Periodic re-testing confirms that the purity and integrity of the standard have not been compromised during storage.

Below is a table summarizing the key management aspects for a deuterated reference standard.

Table 1: Reference Standard Management for this compound

| Parameter | Method/Control | Purpose |

|---|---|---|

| Identity Verification | ¹H-NMR, Mass Spectrometry (MS) | Confirms chemical structure and location of isotopic labels. |

| Chemical Purity | HPLC, UPLC | Quantifies impurities other than the labeled compound. |

| Isotopic Enrichment | Mass Spectrometry (MS) | Determines the percentage of the correctly labeled d3-species. |

| Certification | Certificate of Analysis (CoA) | Provides official documentation of identity, purity, and storage. |

| Storage | Controlled temperature (e.g., 2-8 °C or -20 °C) | Prevents chemical degradation and ensures long-term stability. |

| Stability Monitoring | Periodic re-testing | Confirms the standard remains suitable for use over time. |

Impact of Perindopril Impurity L D3 on Pharmaceutical Quality and Future Research Directions

Influence of Impurity L-d3 on Perindopril (B612348) Drug Substance Purity and Stability

Perindopril Impurity L-d3 itself is not an impurity in the traditional sense but a critical analytical tool. As a stable isotope-labeled internal standard, it is chemically almost identical to the actual impurity but has a higher mass due to the deuterium (B1214612) atoms. acanthusresearch.com This property allows it to be distinguished by mass spectrometry. By adding a known quantity of Impurity L-d3 to a sample, analysts can accurately quantify the amount of the unlabeled Perindopril Impurity L present, compensating for variations in sample preparation and instrument response. acanthusresearch.com The precise quantification of Impurity L is vital for:

Ensuring Batch Consistency: Verifying that the level of this specific impurity is consistently below the established acceptance criteria.

Stability Studies: Monitoring the formation of Impurity L over time under various storage conditions to establish the drug's shelf-life and appropriate storage instructions.

Process Control: Providing feedback on the manufacturing process to minimize the formation of impurities.

Therefore, while not a direct contaminant, the availability and proper use of this compound are instrumental in controlling the purity and ensuring the stability of the Perindopril drug substance.

Potential for Isotopic Crossover or Exchange in Analytical/Biological Systems (mechanistic/chemical considerations only)

The utility of deuterium-labeled internal standards like this compound hinges on the stability of the deuterium labels. acanthusresearch.com However, under certain conditions, isotopic exchange—the replacement of deuterium atoms with protons (hydrogen)—can occur. sigmaaldrich.com This phenomenon, known as H/D exchange, can compromise the accuracy of quantitative analysis. hilarispublisher.com

Mechanistically, H/D exchange is influenced by the chemical environment of the deuterium label. acanthusresearch.com

Acidic or Basic Conditions: Exchange can be catalyzed by acids or bases. For instance, protons on carbons adjacent to carbonyl groups can become labile and exchange under basic conditions. acanthusresearch.com

Solvent Effects: The exchange is often mediated by protons from the solvent, such as water or methanol (B129727) in a chromatographic mobile phase. acanthusresearch.com

In-source Exchange: Exchange can sometimes occur within the ion source of a mass spectrometer. sigmaaldrich.com

The loss of deuterium from the internal standard can lead to an underestimation of its concentration, resulting in an erroneously high calculation of the analyte's (Impurity L's) concentration. sigmaaldrich.com Therefore, the design of a SIL internal standard involves placing the deuterium labels in positions that are chemically stable and not prone to exchange under typical analytical conditions. acanthusresearch.comhilarispublisher.com While ¹³C and ¹⁵N isotopes are not susceptible to exchange, deuterium labeling is often used due to lower synthesis costs. acanthusresearch.comnih.gov Careful validation is essential to confirm the isotopic stability of any deuterated standard throughout the analytical procedure. sigmaaldrich.com

Gaps in Current Knowledge Regarding this compound

Despite its role as an analytical standard, there is a significant gap in publicly available scientific literature specifically detailing this compound. The primary knowledge gaps include:

Synthesis and Characterization: While the structure can be inferred, detailed peer-reviewed publications on the specific synthetic routes for introducing the three deuterium atoms onto Perindopril Impurity L are not readily accessible.

Isotopic Purity and Stability Studies: There is a lack of published data on the isotopic purity of commercially available standards and comprehensive studies on their stability against H/D back-exchange under a wide range of analytical and storage conditions.

Metabolic Fate: Although primarily used for in-vitro analytical work, understanding the metabolic stability of the deuterium labels would be relevant if the compound were ever used in in-vivo metabolic studies.

This scarcity of information is common for specialized reference standards, which are often developed and characterized for internal use or commercial sale without extensive publication in academic journals.

Emerging Technologies for Impurity Detection and Quantification

The field of pharmaceutical analysis is continuously evolving, with new technologies offering greater sensitivity, resolution, and speed for impurity profiling. biomedres.usrroij.com These advancements are crucial for detecting and characterizing impurities at trace levels. resolvemass.ca

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve:

Increased Resolution: Better separation of closely eluting peaks, which is critical for complex impurity profiles.

Higher Speed: Analysis times can be reduced significantly without sacrificing separation efficiency.

Enhanced Sensitivity: Sharper, narrower peaks lead to higher signal-to-noise ratios and lower detection limits.

For ACE inhibitors like Perindopril, UHPLC methods allow for the rapid and efficient separation of the API from its numerous known and unknown impurities. hplc.euresearchgate.netresearchgate.net

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of advanced spectroscopy, are indispensable for impurity profiling. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is a cornerstone of modern impurity identification. synthinkchemicals.comthermofisher.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements. americanpharmaceuticalreview.com This accuracy allows for the determination of the elemental composition of an unknown impurity, which is a critical first step in its structural elucidation. americanpharmaceuticalreview.com Tandem MS (MS/MS) capabilities further provide fragmentation patterns that help piece together the molecule's structure. synthinkchemicals.comregistech.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While LC-MS provides information on mass and fragmentation, LC-NMR offers definitive structural information. By coupling an HPLC system directly to an NMR spectrometer, it is possible to obtain detailed NMR spectra (e.g., ¹H, ¹³C) on impurities as they are separated from the main API peak. registech.com This can confirm the exact structure and stereochemistry of an impurity without the need for time-consuming isolation. nih.gov

| Analytical Technique | Principle | Application in Impurity Profiling |

| UHPLC | Chromatography using columns with sub-2 µm particles at high pressure. | Fast and high-resolution separation of API from multiple impurities. |

| LC-HRMS | Couples UHPLC/HPLC with a mass spectrometer capable of high mass accuracy. | Provides elemental composition and fragmentation data for structural elucidation of unknown impurities. synthinkchemicals.comamericanpharmaceuticalreview.com |

| LC-NMR | Couples UHPLC/HPLC directly with an NMR spectrometer. | Provides definitive structural and stereochemical information on impurities without requiring isolation. registech.comnih.gov |

Future Research Trajectories in Impurity Profiling and Control for Angiotensin-Converting Enzyme Inhibitors

The analytical challenge for ACE inhibitors and other pharmaceutical classes is constantly evolving. researchgate.net Future research will likely focus on several key areas:

Comprehensive Degradation Pathway Mapping: Utilizing advanced techniques like LC-HRMS to build a more complete understanding of how ACE inhibitors degrade under various stress conditions (heat, light, humidity, oxidation). This allows for a proactive approach to preventing impurity formation.

Genotoxic Impurity Assessment: Developing highly sensitive methods to detect and quantify potentially mutagenic or carcinogenic impurities at parts-per-million (ppm) levels, in line with evolving regulatory expectations.

Advanced Data Analysis and Prediction: Employing in-silico software and artificial intelligence to predict potential degradation products and impurities based on the drug's chemical structure and manufacturing process. This can guide analytical method development and process optimization.

Orthogonal Method Development: Increased use of multiple, different analytical techniques (e.g., UHPLC-UV, LC-MS, Capillary Electrophoresis) to ensure that no impurities are missed. Different methods provide different selectivity, offering a more complete picture of a sample's purity.

Standardization of Novel Techniques: Continued efforts to standardize and validate newer, more powerful analytical technologies for routine use in quality control laboratories across the pharmaceutical industry, ensuring consistent and reliable impurity control.

By focusing on these areas, the pharmaceutical industry can continue to enhance the quality, safety, and efficacy of essential medicines like Perindopril and other ACE inhibitors. bohrium.comnih.gov

Q & A

Basic: What analytical techniques are recommended for detecting and quantifying Perindopril impurity L-d3 in pharmaceutical formulations?

Methodological Answer:

The primary method for detecting Perindopril impurities, including L-d3, is reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

- Column : Inertsil ODS-3 (250 mm × 4.6 mm, 5 μm) or GL Inertsil C8-3 (150 mm × 4.0 mm, 5 μm) .

- Mobile Phase : Gradient elution using a phosphate buffer (pH 2.2–2.5) and acetonitrile, adjusted with perchloric acid to enhance peak resolution .

- Detection Wavelength : 210–215 nm, optimized for sensitivity to Perindopril and its deuterated variants .

- Flow Rate : 1.0 mL/min .

For quantification, a "main component self-compare with calibration factor" method is validated, using relative response factors (RRFs) for impurities to account for variability in UV absorbance .

Basic: What regulatory guidelines govern impurity profiling of Perindopril active pharmaceutical ingredients (APIs)?

Methodological Answer:

Per ICH Q3A/B and USP guidelines, impurity profiles must include:

- Classification : Organic (process-related), inorganic, or residual solvents .

- Thresholds : Reporting thresholds (0.05–0.1%), identification thresholds (0.10–0.15%), and qualification thresholds (0.15–0.20%) based on daily dosage .

- Documentation : Batch-to-batch comparisons to detect deviations caused by raw material or process changes .

For deuterated impurities like L-d3, isotopic purity must be verified via mass spectrometry (MS) to ensure absence of non-deuterated analogs .

Basic: How is chromatographic separation optimized for Perindopril impurities with similar structural properties?

Methodological Answer:

Optimization involves:

- pH Adjustment : Mobile phase pH 2.2–2.5 reduces ionization of carboxylic acid groups in Perindopril and its impurities, improving peak symmetry .

- Gradient Elution : Starting with 10% acetonitrile and increasing to 60% over 25 minutes resolves non-polar impurities (e.g., tert-butylamine derivatives) .

- Column Temperature : 60°C reduces retention time variability caused by column aging .

For deuterated impurities, ensure baseline separation using deuterium-specific columns or MS detection to avoid co-elution with non-deuterated analogs .

Advanced: How to validate a stability-indicating method for this compound under forced degradation conditions?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation:

- Forced Degradation : Expose Perindopril to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux-hours) conditions. Monitor L-d3 stability using HPLC-MS to confirm no degradation .

- Specificity : Resolve L-d3 from degradation products (e.g., impurity B or F) with resolution ≥2.0 .

- Linearity : Validate over 50–150% of the specification limit (e.g., 0.1–0.3% for L-d3) with R² ≥0.995 .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ). For L-d3, typical LOQ is 1.57–3.06 ng .

Advanced: What advanced strategies resolve co-elution of structurally similar impurities in Perindopril analysis?

Methodological Answer:

- Tandem Mass Spectrometry (LC-MS/MS) : Differentiate impurities via unique fragmentation patterns. For example, L-d3 (deuterated) will show a +3 Da shift compared to non-deuterated analogs .

- Multivariate Analysis : Use "Model Analysis" to deconvolute overlapping spectra by comparing impurity peaks to reference libraries of known degradation products .

- Chiral Columns : Resolve enantiomeric impurities using cellulose-based columns if L-d3 exhibits stereoisomerism .

Advanced: How to assess the toxicological impact of this compound in preclinical studies?

Methodological Answer:

- Genotoxicity Screening : Follow ICH M7 guidelines using Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to evaluate mutagenic potential .